molecular formula C21H17ClFN3OS B11443646 3-(3-chloro-4-methylphenyl)-8-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-(3-chloro-4-methylphenyl)-8-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11443646
M. Wt: 413.9 g/mol
InChI Key: CYTBKZVJJXQDRQ-UHFFFAOYSA-N
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Description

3-(3-chloro-4-methylphenyl)-8-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrido[2,1-b][1,3,5]thiadiazine core, which is known for its diverse biological activities.

Preparation Methods

The synthesis of 3-(3-chloro-4-methylphenyl)-8-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrido[2,1-b][1,3,5]thiadiazine core: This step involves the cyclization of appropriate precursors under specific conditions.

    Introduction of substituents: The chloro, methyl, and fluorophenyl groups are introduced through various substitution reactions.

    Final cyclization and nitrile formation: The final step involves the formation of the nitrile group and the completion of the compound’s structure.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

3-(3-chloro-4-methylphenyl)-8-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and fluorophenyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(3-chloro-4-methylphenyl)-8-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological activities and interactions.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-methylphenyl)-8-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 3-(3-chloro-4-methylphenyl)-8-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile include:

The uniqueness of this compound lies in its specific combination of substituents and the pyrido[2,1-b][1,3,5]thiadiazine core, which imparts distinct biological and chemical properties.

Properties

Molecular Formula

C21H17ClFN3OS

Molecular Weight

413.9 g/mol

IUPAC Name

3-(3-chloro-4-methylphenyl)-8-(4-fluorophenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C21H17ClFN3OS/c1-13-2-7-16(8-19(13)22)25-11-26-20(27)9-17(14-3-5-15(23)6-4-14)18(10-24)21(26)28-12-25/h2-8,17H,9,11-12H2,1H3

InChI Key

CYTBKZVJJXQDRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=C(C=C4)F)Cl

Origin of Product

United States

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